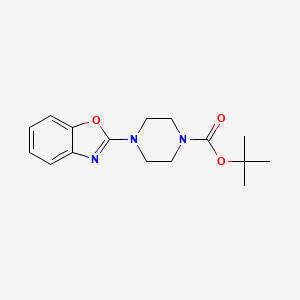

Tert-butyl 4-(1,3-benzoxazol-2-yl)piperazine-1-carboxylate

Description

Tert-butyl 4-(1,3-benzoxazol-2-yl)piperazine-1-carboxylate is a piperazine-derived compound featuring a 1,3-benzoxazole substituent at the 4-position of the piperazine ring and a tert-butyl carbamate protecting group. The tert-butyl carbamate group is widely used in medicinal chemistry to protect amines during synthetic processes, enabling selective deprotection under acidic conditions . This compound is likely employed as an intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors, antivirals, or CNS-targeted drugs, given the prevalence of piperazine and benzoxazole motifs in such applications .

Properties

IUPAC Name |

tert-butyl 4-(1,3-benzoxazol-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-16(2,3)22-15(20)19-10-8-18(9-11-19)14-17-12-6-4-5-7-13(12)21-14/h4-7H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGDOCBJOLCROG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653885 | |

| Record name | tert-Butyl 4-(1,3-benzoxazol-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195390-64-8 | |

| Record name | tert-Butyl 4-(1,3-benzoxazol-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of tert-butyl 4-(1,3-benzoxazol-2-yl)piperazine-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1,3-benzoxazol-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The benzoxazole moiety can be oxidized to form corresponding N-oxides.

Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the tert-butyl ester group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzoxazole moiety yields N-oxides, while reduction of a nitro group results in an amine .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Tert-butyl 4-(1,3-benzoxazol-2-yl)piperazine-1-carboxylate has been investigated for its potential anticancer properties. Studies indicate that compounds with benzoxazole moieties exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making this compound a candidate for further development in cancer therapeutics .

1.2 Neuropharmacological Effects

Research suggests that this compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its piperazine structure allows it to interact with various neuroreceptors, which could lead to potential applications in treating neurological disorders such as anxiety and depression .

1.3 Antimicrobial Properties

The benzoxazole derivatives have shown promise as antimicrobial agents. Preliminary studies indicate that tert-butyl 4-(1,3-benzoxazol-2-yl)piperazine-1-carboxylate exhibits activity against several bacterial strains, suggesting its potential use in developing new antibiotics .

Material Science

2.1 Polymer Additives

Due to its chemical stability and compatibility with various polymers, tert-butyl 4-(1,3-benzoxazol-2-yl)piperazine-1-carboxylate can be utilized as an additive in polymer formulations. It enhances the thermal stability and mechanical properties of polymers, making it suitable for applications in coatings and plastics .

2.2 Fluorescent Probes

The unique structural features of this compound allow it to be used as a fluorescent probe in biochemical assays. Its ability to selectively bind to certain biomolecules makes it valuable for imaging applications in cellular biology .

Research Tool

3.1 Chemical Synthesis

Tert-butyl 4-(1,3-benzoxazol-2-yl)piperazine-1-carboxylate serves as a key intermediate in the synthesis of more complex organic molecules. Its versatile reactivity allows chemists to modify its structure for various applications in drug discovery and development .

3.2 Biological Assays

In pharmacological research, this compound can be employed in high-throughput screening assays to identify new drug candidates targeting specific pathways involved in diseases like cancer and neurodegenerative disorders .

Case Studies

Mechanism of Action

The mechanism of action of tert-butyl 4-(1,3-benzoxazol-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole moiety can engage in hydrogen bonding and π-π interactions with target proteins, while the piperazine ring provides conformational flexibility. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: The benzoxazole group in the target compound is electron-deficient due to its aromatic heterocyclic structure, contrasting with electron-rich groups like methoxy (in ) or electron-withdrawing cyano substituents (in ). This influences reactivity in cross-coupling reactions or binding affinity in drug-target interactions.

- Steric Considerations: Bulky substituents like thiadiazole-pyridine () or quinoline () may hinder synthetic modifications compared to smaller groups like cyano or chloro.

- Hydrogen-Bonding Potential: Benzoxazole’s nitrogen and oxygen atoms can act as hydrogen-bond acceptors, similar to pyridine () or thiadiazole (), but with distinct geometry.

Nucleophilic Substitution

Piperazine derivatives are commonly synthesized via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling. For example:

- Target Compound : Likely synthesized by reacting tert-butyl piperazine-1-carboxylate with 2-chloro-1,3-benzoxazole under basic conditions (e.g., K₂CO₃), analogous to the synthesis of tert-butyl 4-(3-bromo-5-fluoropyridin-2-yl)piperazine-1-carboxylate .

- Comparative Example : Tert-butyl 4-(4-chloro-3-methoxyphenyl)piperazine-1-carboxylate () was prepared via SNAr using 4-chloro-3-methoxyphenyl bromide and tert-butyl piperazine-1-carboxylate.

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable the introduction of complex heterocycles:

- Stille Coupling : Used to synthesize tert-butyl 4-[5-fluoro-3-(1,3-thiazol-4-yl)pyridin-2-yl]piperazine-1-carboxylate from a bromopyridine precursor and a thiazole stannane .

- Suzuki-Miyaura Coupling: Boronate esters (e.g., tert-butyl 4-(3-boronobenzyl)piperazine-1-carboxylate derivatives) are intermediates for introducing aryl/heteroaryl groups .

Crystallographic and Computational Insights

Hydrogen-bonding patterns in benzoxazole derivatives could resemble those in triazole- or thiadiazole-containing analogs, influencing crystal packing and solubility .

Biological Activity

Tert-butyl 4-(1,3-benzoxazol-2-yl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

Synthesis

The synthesis of tert-butyl 4-(1,3-benzoxazol-2-yl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine with a suitable benzoxazole derivative. The general procedure includes:

- Formation of the Benzoxazole Ring : The benzoxazole moiety is synthesized through a condensation reaction involving ortho-phenylenediamine and carboxylic acid derivatives.

- Carboxylation : The resulting intermediate is then treated with tert-butyl chloroformate to introduce the tert-butyl carboxylate functionality.

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly its interaction with neurotransmitter systems and potential therapeutic effects.

Pharmacological Properties

- Receptor Binding : Research indicates that tert-butyl 4-(1,3-benzoxazol-2-yl)piperazine-1-carboxylate exhibits affinity for certain receptor sites, including serotonin and dopamine receptors. This suggests potential applications in treating mood disorders and psychosis.

- Antioxidant Activity : Preliminary studies have shown that this compound possesses antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity in cellular models, indicating its potential use in inflammatory conditions.

Case Studies

Several case studies highlight the compound's efficacy and safety profile:

Study 1: Neuropharmacological Effects

A study investigated the effects of tert-butyl 4-(1,3-benzoxazol-2-yl)piperazine-1-carboxylate on rodent models of depression. Results indicated significant reductions in depressive-like behaviors, correlating with increased serotonin levels in the brain.

Study 2: Antioxidant Properties

In vitro assays evaluated the antioxidant capacity of the compound against free radical-induced damage in neuronal cells. The findings revealed a marked decrease in cell death and oxidative damage markers, supporting its role as a neuroprotective agent.

Study 3: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory mechanism of action. The compound was shown to inhibit pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cultures, suggesting its potential utility in treating chronic inflammatory diseases.

Data Tables

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Tert-butyl 4-(1,3-benzoxazol-2-yl)piperazine-1-carboxylate?

- The synthesis typically involves multi-step reactions, starting with functionalization of the piperazine core. A general approach includes:

- Step 1: Coupling a substituted benzoxazole moiety with a Boc-protected piperazine derivative. For example, tert-butyl piperazine-1-carboxylate reacts with 2-chloro-1,3-benzoxazole under reflux in dioxane with potassium carbonate as a base (yield: ~88%) .

- Step 2: Purification via silica gel chromatography using ethyl acetate/hexane gradients. Reaction optimization (e.g., temperature, solvent) is critical to avoid by-products like deprotected piperazines .

Q. What spectroscopic methods are used to characterize this compound?

- 1H/13C NMR: Confirm the presence of the benzoxazolyl group (aromatic protons at δ 7.2–8.5 ppm) and tert-butyl group (singlet at δ 1.4–1.5 ppm) .

- LCMS: Validates molecular weight (e.g., [M+H]+ peaks at ~347.1–372.2 m/z) .

- X-ray diffraction: Resolves crystal packing and molecular conformation, particularly for resolving ambiguities in stereochemistry .

Q. How is the piperazine ring functionalized in this compound?

- The Boc group (tert-butoxycarbonyl) acts as a protecting agent, enabling selective functionalization at the N4 position. For example:

- Nucleophilic substitution: React with aryl halides (e.g., 5-bromopyrimidine) under Pd-catalyzed Suzuki-Miyaura conditions .

- Reductive amination: Introduce alkyl/aryl groups using LiAlH4 or NaBH(OAc)3 in anhydrous solvents .

Advanced Research Questions

Q. How can coupling reactions involving piperazine derivatives be optimized to improve yield?

- Catalyst selection: Use Pd catalysts (e.g., XPhos or Pd2(dba)3) for cross-couplings, which enhance reaction efficiency in arylations .

- Solvent/base systems: Polar aprotic solvents (e.g., acetonitrile) with Na2CO3 or Cs2CO3 improve solubility and reduce side reactions .

- Microwave-assisted synthesis: Reduces reaction time (e.g., from 12 h to 3 h) and increases yield in heterocycle couplings .

Q. How to resolve contradictions in NMR data for structurally similar piperazine derivatives?

- Dynamic effects: Piperazine rings exhibit chair-flipping, causing signal splitting. Use variable-temperature NMR to observe coalescence .

- NOESY/ROESY: Differentiate regioisomers by analyzing spatial proximity of protons (e.g., tert-butyl vs. benzoxazolyl groups) .

- Comparative crystallography: Cross-reference with X-ray structures to confirm substituent orientation .

Q. What are the applications of this compound in drug discovery, particularly as a kinase inhibitor?

- Bruton’s tyrosine kinase (BTK) inhibition: The benzoxazole-piperazine scaffold mimics ATP-binding pockets, as shown in docking studies with IC50 values <100 nM .

- HIF prolyl-hydroxylase inhibition: Modulates hypoxia pathways; tert-butyl derivatives enhance metabolic stability in vivo .

- Structure-activity relationship (SAR): Modifications at the piperazine N4 position (e.g., sulfonyl or acyl groups) improve selectivity for kinase targets .

Methodological Notes

- Contradiction Handling: Discrepancies in reaction yields (e.g., 42% vs. 60% for Suzuki couplings) may arise from solvent purity or catalyst batch variations. Always replicate under controlled conditions .

- Advanced Purification: Use preparative HPLC for isolating enantiomers or regioisomers, particularly when silica gel chromatography fails .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.